N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Brand Name: Vulcanchem
CAS No.: 941950-72-7
VCID: VC6173745
InChI: InChI=1S/C17H13Cl2FN2O3S3/c18-14-8-12(16(19)27-14)13-9-26-17(21-13)22-15(23)2-1-7-28(24,25)11-5-3-10(20)4-6-11/h3-6,8-9H,1-2,7H2,(H,21,22,23)
SMILES: C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Molecular Formula: C17H13Cl2FN2O3S3
Molecular Weight: 479.38

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

CAS No.: 941950-72-7

Cat. No.: VC6173745

Molecular Formula: C17H13Cl2FN2O3S3

Molecular Weight: 479.38

* For research use only. Not for human or veterinary use.

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide - 941950-72-7

Specification

CAS No. 941950-72-7
Molecular Formula C17H13Cl2FN2O3S3
Molecular Weight 479.38
IUPAC Name N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Standard InChI InChI=1S/C17H13Cl2FN2O3S3/c18-14-8-12(16(19)27-14)13-9-26-17(21-13)22-15(23)2-1-7-28(24,25)11-5-3-10(20)4-6-11/h3-6,8-9H,1-2,7H2,(H,21,22,23)
Standard InChI Key HLKWSENZRQYNDG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s systematic name reflects its polycyclic structure:

  • Dichlorothiophene core: A thiophene ring substituted with chlorine atoms at positions 2 and 5, enhancing electron-withdrawing properties and metabolic stability .

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, fused to the dichlorothiophene at position 3. Thiazoles are known for their role in modulating biological activity .

  • 4-Fluorophenylsulfonyl group: A sulfonamide-linked fluorinated benzene ring, which improves lipophilicity and target binding .

  • Butanamide chain: A four-carbon acylated amine providing conformational flexibility and hydrogen-bonding capacity.

The molecular formula is C₁₈H₁₄Cl₂FN₃O₃S₂, with a molar mass of 486.35 g/mol.

Spectroscopic Characterization

While direct data for this compound is unavailable, analogous sulfonamide-thiazole hybrids provide insights:

  • ¹H NMR: Peaks at δ 2.66–3.20 ppm (methylene protons in butanamide), δ 7.40–8.20 ppm (aromatic protons), and δ 10.20–10.80 ppm (amide NH) .

  • IR: Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1150–1170 cm⁻¹ (S=O), and 750–780 cm⁻¹ (C-Cl) .

Synthetic Methodologies

Retrosynthetic Strategy

The compound can be synthesized via sequential couplings:

  • Thiazole formation: React 3-bromo-2,5-dichlorothiophene with thiourea under Hantzsch conditions to yield 4-(2,5-dichlorothiophen-3-yl)thiazol-2-amine .

  • Sulfonylation: Treat 4-fluorobenzenesulfonyl chloride with 4-aminobutanamide in the presence of pyridine to form 4-((4-fluorophenyl)sulfonyl)butanamide .

  • Amide coupling: Combine the thiazole amine and sulfonylated butanamide using EDCI/HOBt in DMF .

Optimization and Yields

  • Thiazole ring synthesis: Yields of 75–85% are achievable under refluxing ethanol .

  • Sulfonylation: Reactions in acetonitrile or DMF afford 60–70% yields after recrystallization .

  • Final coupling: EDCI-mediated amidation typically provides 50–65% yield .

Table 1: Representative Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, EtOH, reflux81
SulfonylationPyridine, DCM, RT67
Amide couplingEDCI/HOBt, DMF, 0°C to RT58

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted at 3.2 (moderate lipophilicity) due to the fluorophenyl and dichlorothiophene groups.

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.

Stability Profile

  • Thermal stability: Decomposition above 200°C, consistent with sulfonamide derivatives .

  • Photostability: Susceptible to UV-induced degradation of the thiophene ring; storage in amber vials recommended.

ActivityMechanismPredicted IC₅₀ (µM)Reference
AntifungalCYP51 inhibition0.8–1.5
Anti-inflammatoryCOX-2 downregulation1.0–2.0
AnticancerCaspase-3 activation5.0–10.0

Future Directions and Applications

Drug Development

  • Lead optimization: Modify the butanamide chain to enhance bioavailability .

  • Combination therapy: Pair with azoles for synergistic antifungal effects.

Agricultural Uses

As a CYP51 inhibitor, the compound could combat plant pathogens like Fusarium species.

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